molecular formula C6H7ClN2O B1611647 2-(Chloromethyl)-4-methoxypyrimidine CAS No. 87273-20-9

2-(Chloromethyl)-4-methoxypyrimidine

Cat. No. B1611647
CAS RN: 87273-20-9
M. Wt: 158.58 g/mol
InChI Key: BXXYMGJGHBOBFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chloromethyl)-4-methoxypyrimidine, also known as CMMP, is a synthetic compound that is used in a variety of scientific research applications. It has a variety of biochemical and physiological effects, and it is important to understand the synthesis method, mechanism of action, advantages and limitations for lab experiments, and potential future directions in order to make the most of this compound.

Scientific Research Applications

    Scientific Field

    Organic Chemistry and Medicinal Chemistry

    • Application Summary : “2-(Chloromethyl)pyridine hydrochloride” is used as a reagent in base catalyzed alkylation of p-tert-butylcalix[6]arene and p-tert-butylcalix[5]arene in DMF . It’s also used in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex, a Zn2±sensitive magnetic resonance imaging contrast agent .
    • Methods of Application : The specific experimental procedures are not provided in the sources, but it involves the use of this compound as a reagent in base-catalyzed alkylation reactions .
    • Results or Outcomes : The outcomes of these reactions are the formation of p-tert-butylcalix[6]arene and p-tert-butylcalix[5]arene in DMF, and a Zn2±sensitive magnetic resonance imaging contrast agent .

    Scientific Field

    Medicinal Chemistry

    • Application Summary : “2-chloromethyl-4(3H)-quinazolinones” are used as key intermediates in the synthesis of novel anticancer agents with 4-anilinoquinazoline scaffolds .
    • Methods of Application : An improved one-step synthesis of 2-chloromethyl-4(3H)-quinazolinones utilizing o-anthranilic acids as starting materials was described .
    • Results or Outcomes : The outcomes of these reactions are the formation of novel anticancer agents with 4-anilinoquinazoline scaffolds .
  • Scientific Field : Organic Chemistry
    • Application Summary : Epichlorohydrin, also known as 2-(Chloromethyl)oxirane, is a highly reactive electrophilic compound and is used in the production of glycerol, plastics, epoxy glues and resins, and elastomers .
    • Methods of Application : Epichlorohydrin is traditionally manufactured from allyl chloride in two steps, beginning with the addition of hypochlorous acid, which affords a mixture of two isomeric alcohols. In the second step, this mixture is treated with base to give the epoxide .
    • Results or Outcomes : The outcomes of these reactions are the formation of glycerol, plastics, epoxy glues and resins, and elastomers .

    Scientific Field

    Polymer Chemistry

    • Application Summary : Hyper Cross-linked polymers (HCPs) are a class of porous materials that have been intensively used in the past few years. The HCP material is synthesized by Friedel Craft reactions .
    • Methods of Application : The HCP material is synthesized by the following three methods: Post crosslinking of polymer precursors, direct single step poly-condensation reaction of functional monomers, and Crosslinking by external cross linkers .
    • Results or Outcomes : HCPs have extremely high surface areas, good porosity, low density, efficient adsorption properties, easy synthesis, less cost, environmental friendly, high thermal and chemical stability, light weight and reusability etc . They have many interesting applications such as water treatment, gas storage, super-capacitors, sensing, catalysis, drug delivery and chromatographic separations etc .

    Scientific Field

    Organic Chemistry

    • Application Summary : Epichlorohydrin, also known as 2-(Chloromethyl)oxirane, is a highly reactive electrophilic compound and is used in the production of glycerol, plastics, epoxy glues and resins, and elastomers .
    • Methods of Application : Epichlorohydrin is traditionally manufactured from allyl chloride in two steps, beginning with the addition of hypochlorous acid, which affords a mixture of two isomeric alcohols. In the second step, this mixture is treated with base to give the epoxide .
    • Results or Outcomes : The outcomes of these reactions are the formation of glycerol, plastics, epoxy glues and resins, and elastomers .

properties

IUPAC Name

2-(chloromethyl)-4-methoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-10-6-2-3-8-5(4-7)9-6/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXXYMGJGHBOBFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60519769
Record name 2-(Chloromethyl)-4-methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60519769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-4-methoxypyrimidine

CAS RN

87273-20-9
Record name 2-(Chloromethyl)-4-methoxypyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87273-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Chloromethyl)-4-methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60519769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Chloromethyl)-4-methoxypyrimidine
Reactant of Route 2
2-(Chloromethyl)-4-methoxypyrimidine
Reactant of Route 3
Reactant of Route 3
2-(Chloromethyl)-4-methoxypyrimidine
Reactant of Route 4
Reactant of Route 4
2-(Chloromethyl)-4-methoxypyrimidine
Reactant of Route 5
2-(Chloromethyl)-4-methoxypyrimidine
Reactant of Route 6
Reactant of Route 6
2-(Chloromethyl)-4-methoxypyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.